Cas no 2680833-94-5 (tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate)

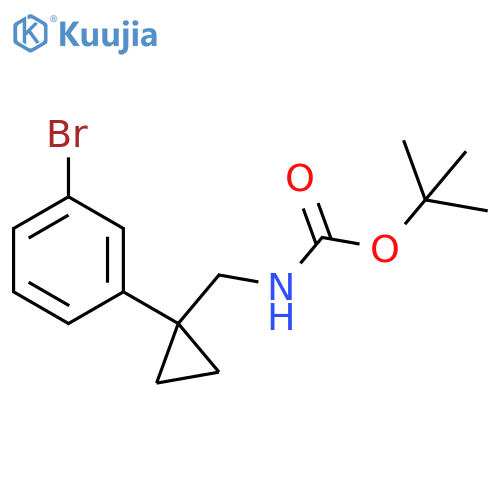

2680833-94-5 structure

商品名:tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate

tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate

- EN300-28294791

- 2680833-94-5

- tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate

-

- インチ: 1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-10-15(7-8-15)11-5-4-6-12(16)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,17,18)

- InChIKey: NZMJAVXZAXXWRK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C1(CNC(=O)OC(C)(C)C)CC1

計算された属性

- せいみつぶんしりょう: 325.06774g/mol

- どういたいしつりょう: 325.06774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 38.3Ų

tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28294791-0.5g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28294791-0.05g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28294791-10g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28294791-10.0g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28294791-1.0g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28294791-2.5g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28294791-0.25g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28294791-5.0g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28294791-1g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28294791-5g |

tert-butyl N-{[1-(3-bromophenyl)cyclopropyl]methyl}carbamate |

2680833-94-5 | 5g |

$1945.0 | 2023-09-07 |

tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2680833-94-5 (tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬